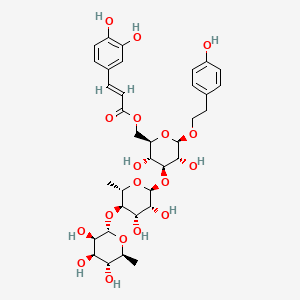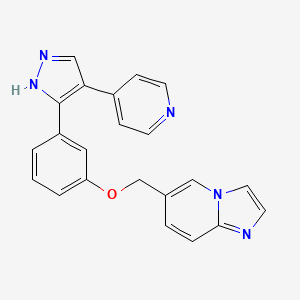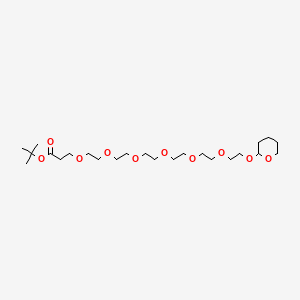
THP-PEG6-C2-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THP-PEG6-C2-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is part of the PEG family, which is known for its versatility in various chemical and biological applications. The compound contains a tetrahydropyran (THP) group, a PEG chain with six ethylene glycol units, and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG6-C2-Boc typically involves the following steps:
Formation of the PEG Chain: The PEG chain is synthesized by polymerizing ethylene oxide. The length of the chain is controlled by the amount of ethylene oxide used.
Introduction of the THP Group: The THP group is introduced by reacting the PEG chain with tetrahydropyran under acidic conditions.
Addition of the Boc Group: The Boc group is added by reacting the THP-PEG intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG chain.
Batch Reactions: Batch-wise addition of the THP and Boc groups under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
THP-PEG6-C2-Boc undergoes various chemical reactions, including:
Substitution Reactions: The THP group can be substituted with other functional groups under acidic conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group.
Oxidation and Reduction: The PEG chain can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acids such as hydrochloric acid or sulfuric acid.
Deprotection Reactions: Reagents such as trifluoroacetic acid (TFA) are commonly used for Boc deprotection.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) can be used.
Major Products Formed
Substitution Reactions: Substituted THP-PEG derivatives.
Deprotection Reactions: THP-PEG6-C2 with an exposed amine group.
Oxidation and Reduction: Oxidized or reduced PEG derivatives.
Scientific Research Applications
THP-PEG6-C2-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Investigated for its potential in drug delivery systems and targeted cancer therapies.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of THP-PEG6-C2-Boc involves its role as a linker in PROTACs. PROTACs work by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. The PEG chain provides flexibility and solubility, while the THP and Boc groups offer stability and protection during synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG6-THP: Another PEG-based linker with a benzyl group instead of a Boc group.
PEG4-THP: A shorter PEG chain with four ethylene glycol units.
PEG8-THP: A longer PEG chain with eight ethylene glycol units.
Uniqueness
THP-PEG6-C2-Boc is unique due to its specific combination of a six-unit PEG chain, a THP group, and a Boc protecting group. This combination provides a balance of flexibility, solubility, and stability, making it particularly useful in the synthesis of PROTACs and other complex molecules.
Properties
Molecular Formula |
C24H46O10 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H46O10/c1-24(2,3)34-22(25)7-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-33-23-6-4-5-8-32-23/h23H,4-21H2,1-3H3 |
InChI Key |
QAPRSBFAXJWIOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)
![3-(4-(2'-(N-(tert-Butyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)propanoic acid](/img/structure/B11935132.png)
![[13-Hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B11935136.png)
![Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,22-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride](/img/structure/B11935141.png)

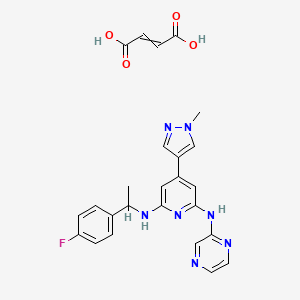
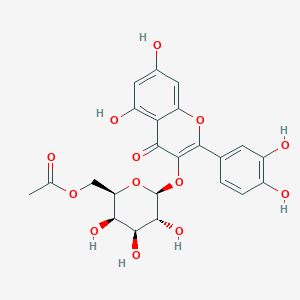

![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935165.png)
